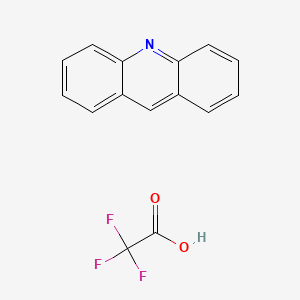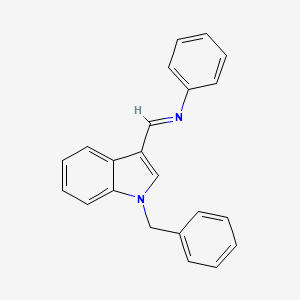![molecular formula C18H20I2N6O4 B12937046 (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, and the presence of iodine atoms and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Iodine Atoms: The diiodination of the phenyl ring is achieved using iodine and an oxidizing agent under controlled conditions.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, often using protected sugar derivatives to ensure regioselectivity.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment, large-scale reactors, and efficient purification methods to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The iodine atoms may contribute to the compound’s radiopharmaceutical properties, allowing it to be used in imaging and diagnostic applications. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: This compound is unique due to the presence of iodine atoms and the specific arrangement of functional groups.
(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-dichlorophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with chlorine atoms instead of iodine.
(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-dibromophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: Similar structure but with bromine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in this compound imparts unique radiopharmaceutical properties, making it distinct from its chlorinated and brominated analogs
Propiedades
Fórmula molecular |
C18H20I2N6O4 |
|---|---|
Peso molecular |
638.2 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20I2N6O4/c19-9-3-8(4-10(20)12(9)21)1-2-22-16-13-17(24-6-23-16)26(7-25-13)18-15(29)14(28)11(5-27)30-18/h3-4,6-7,11,14-15,18,27-29H,1-2,5,21H2,(H,22,23,24)/t11-,14-,15-,18-/m1/s1 |
Clave InChI |
TWLGVSOPVRUFLK-XKLVTHTNSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)N)I)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1=C(C=C(C(=C1I)N)I)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


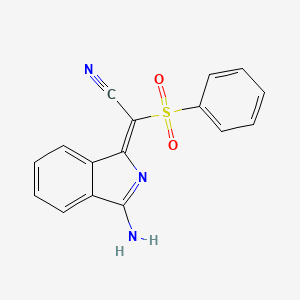
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
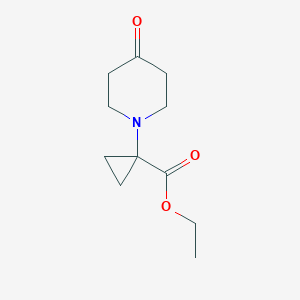
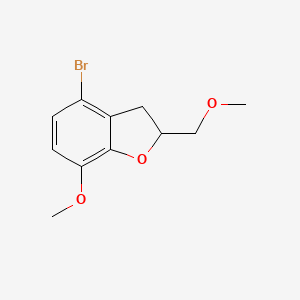
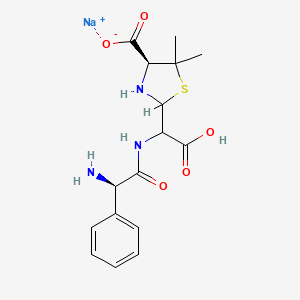
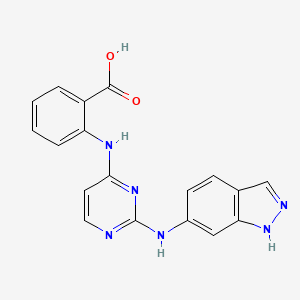
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)

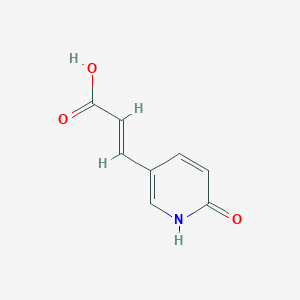
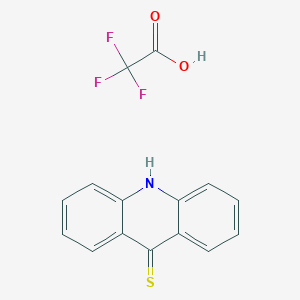
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
